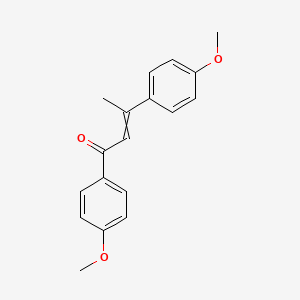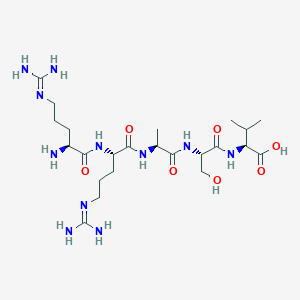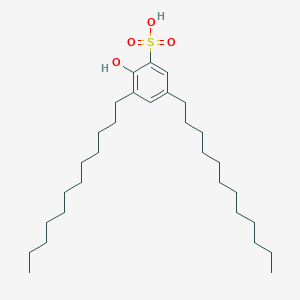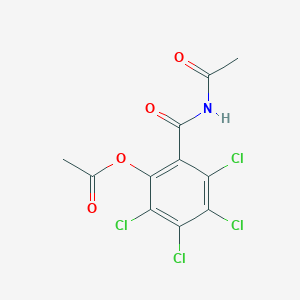
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C9H18Ge. This compound is characterized by the presence of a germanium atom bonded to a trimethyl group and a 3,3-dimethylbut-1-yn-1-yl group. It is of interest in various fields of chemistry due to its unique structural and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane typically involves the reaction of 3,3-dimethylbut-1-yne with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3,3-Dimethylbut-1-yne+Trimethylgermanium chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The trimethylgermanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions can produce a variety of organogermanium compounds .
科学的研究の応用
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of (3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
類似化合物との比較
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)silane: Similar structure but with a silicon atom instead of germanium.
(3,3-Dimethylbut-1-yn-1-yl)(triphenyl)phosphanium, gold: Contains a gold atom and triphenylphosphanium group.
(3,3-Dimethylbut-1-yn-1-yl)dimethylaluminium: Contains an aluminum atom instead of germanium.
Uniqueness
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and aluminum analogs.
特性
CAS番号 |
60585-99-1 |
|---|---|
分子式 |
C9H18Ge |
分子量 |
198.87 g/mol |
IUPAC名 |
3,3-dimethylbut-1-ynyl(trimethyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-9(2,3)7-8-10(4,5)6/h1-6H3 |
InChIキー |
UZDJTXCKYIQCHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#C[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)



![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)



